Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Overview
Description
Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C14H15NO5 . It is used as a reaction solution in the production of the antihypertensive drug, methyldopa . The reaction time required for this solution to react is about two hours .
Synthesis Analysis
The synthesis of this compound is involved in the production of nimodipine, an antihypertensive drug . The process involves the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of HCl .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15NO5 . The InChI code for this compound is 1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ .Chemical Reactions Analysis
This compound is used as a reaction solution in the production of methyldopa . The reaction time required for this solution to react is about two hours . In the production of nimodipine, it reacts with 1-methylethyl-3-aminocrotonate in isopropyl alcohol in the presence of HCl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.28 g/mol .Scientific Research Applications
Antibacterial Properties
Research has highlighted the potential antibacterial properties of compounds related to Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. A study synthesized Schiff bases, which showed moderate antibacterial activities against various bacteria such as E. coli and P. aeruginosa. Molecular docking studies complemented these activities to reveal the compound with the best binding affinity (Yusuf et al., 2020).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of compounds similar to this compound. For instance, one study reported a solvent-free synthesis approach for related Schiff bases, using NMR, UV–visible, FT-IR, and mass spectrometry for characterization (Yusuf et al., 2020). Another research developed a three-component one-pot synthesis method for similar compounds, utilizing NMR techniques and X-ray crystallography for product characterization (Cunico et al., 2007).
Pharmaceutical Applications
Some compounds similar to this compound have been used in the pharmaceutical industry. For example, a study developed a technology for the production of nimodipine, a drug substance, using related compounds in its synthesis (Balaev et al., 2012).
Energetic Compounds Research
Research has also explored the use of related compounds in the development of energetic compounds for pyrotechnics applications. This includes the synthesis of various fluoronitro polymers and difluoroazides (Baum et al., 1981).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to this compound. For instance, a study on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate revealed its antimicrobial potential, confirmed through various characterization techniques (Kariyappa et al., 2016).
Safety and Hazards
The safety data sheet for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Properties
IUPAC Name |
propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOTXZFYCRWQK-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-25-9 | |
Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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